Uredofos Demonstrates Superior Anticestodal Efficacy Against Dipylidium caninum Compared to Bunamidine HCl and Niclosamide
In a head-to-head comparative study, Uredofos demonstrated superior efficacy against natural infections of the common dog tapeworm Dipylidium caninum. A single 50 mg/kg oral dose of Uredofos completely cleared infection in all treated dogs, while bunamidine hydrochloride cleared only 82% and niclosamide failed to clear any of the treated dogs [1]. This represents a quantifiably superior clinical outcome for this specific parasite.
| Evidence Dimension | Clearance of Dipylidium caninum (tapeworm) infection in dogs |
|---|---|
| Target Compound Data | 12 out of 12 dogs cleared (100%) |
| Comparator Or Baseline | Bunamidine HCl: 9 out of 11 dogs cleared (82%); Niclosamide: 0 out of 12 dogs cleared (0%) |
| Quantified Difference | Uredofos efficacy is 18 percentage points higher than bunamidine HCl and 100 percentage points higher than niclosamide for this parasite. |
| Conditions | Single oral dose of 50 mg/kg in pound dogs with naturally occurring infections; efficacy determined by necropsy examination for scolices. |
Why This Matters
This data directly informs procurement decisions where D. caninum is a prevalent and persistent concern, as Uredofos provides a level of certainty not achievable with niclosamide and superior to bunamidine HCl.
- [1] Roberson EL. Comparative effects of uredofos, niclosamide, and bunamidine hydrochloride against tapeworm infections in dogs. Am J Vet Res. 1976 Dec;37(12):1483-4. View Source
